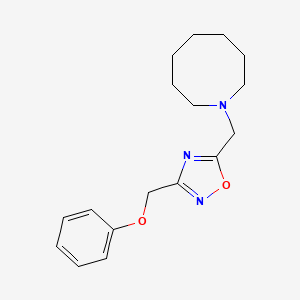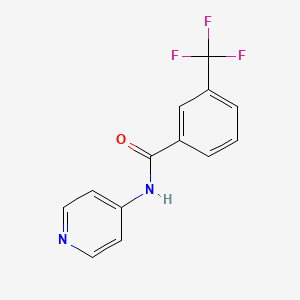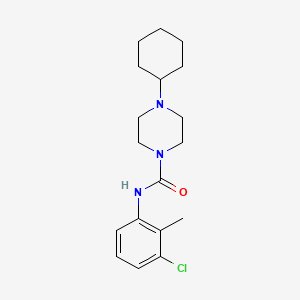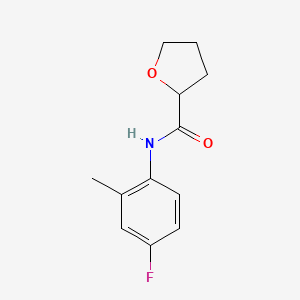
5-(Azocan-1-ylmethyl)-3-(phenoxymethyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
5-(Azocan-1-ylmethyl)-3-(phenoxymethyl)-1,2,4-oxadiazole is a complex organic compound featuring a unique structure that combines an oxadiazole ring with a phenoxymethyl group and an azocane moiety
Vorbereitungsmethoden
The synthesis of 5-(Azocan-1-ylmethyl)-3-(phenoxymethyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the formation of the oxadiazole ring, followed by the introduction of the phenoxymethyl group and the azocane moiety. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
5-(Azocan-1-ylmethyl)-3-(phenoxymethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Wissenschaftliche Forschungsanwendungen
5-(Azocan-1-ylmethyl)-3-(phenoxymethyl)-1,2,4-oxadiazole has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development and biochemical studies.
Wirkmechanismus
The mechanism of action of 5-(Azocan-1-ylmethyl)-3-(phenoxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist, modulating the activity of enzymes, receptors, or other proteins. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
5-(Azocan-1-ylmethyl)-3-(phenoxymethyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
Phenoxymethyl 1,3-oxazoles: These compounds share the phenoxymethyl group but differ in the ring structure, leading to variations in their chemical and biological properties.
1,2,4-Oxadiazoles: Compounds with this core structure exhibit different reactivity and applications depending on the substituents attached to the oxadiazole ring.
Eigenschaften
IUPAC Name |
5-(azocan-1-ylmethyl)-3-(phenoxymethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-2-7-11-20(12-8-3-1)13-17-18-16(19-22-17)14-21-15-9-5-4-6-10-15/h4-6,9-10H,1-3,7-8,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIUCRROCNZTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=NC(=NO2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(5-methyl-1,2-oxazol-3-yl)formamido]methyl}benzoic acid](/img/structure/B4179387.png)


![N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylbutanamide](/img/structure/B4179397.png)
![(2,2-Dichloro-1-methylcyclopropyl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B4179409.png)


![2-{4-[2-(4-bromophenoxy)butanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4179440.png)
![(4-BROMO-5-ETHYL-2-THIENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4179446.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide](/img/structure/B4179450.png)
![2-methoxy-N-[4-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B4179453.png)
![8-methoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B4179460.png)
![2-(2-chloro-6-fluorophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B4179461.png)
![3-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4179464.png)
